molecular formula C20H21N3O3S2 B2563697 N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide CAS No. 394238-91-6

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide

Cat. No.: B2563697
CAS No.: 394238-91-6
M. Wt: 415.53
InChI Key: KITWPRJVIZQZAV-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide is a synthetic organic compound characterized by its complex structure, which includes a thiadiazole ring, a dimethoxyphenyl group, and a phenylthio butanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a dimethoxyphenyl halide.

    Formation of the Butanamide Moiety: The final step involves the coupling of the thiadiazole intermediate with a phenylthio butanoyl chloride under basic conditions to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity against various biological targets, including enzymes and receptors, to evaluate its potential as a therapeutic agent.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of its anti-inflammatory, antimicrobial, or anticancer activities. Preclinical studies may involve in vitro and in vivo assays to assess its efficacy and safety.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its applications may extend to the fields of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being investigated, such as inhibition of enzyme activity or binding to a receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
  • N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propionamide
  • N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)pentanamide

Uniqueness

Compared to similar compounds, N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide may exhibit unique properties due to the specific length and structure of its butanamide moiety. This can influence its chemical reactivity, biological activity, and overall stability, making it a compound of particular interest in various research applications.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-4-17(27-14-8-6-5-7-9-14)18(24)21-20-23-22-19(28-20)15-11-10-13(25-2)12-16(15)26-3/h5-12,17H,4H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITWPRJVIZQZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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